molecular formula C15H9ClF3N5O B2823464 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 848180-63-2

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B2823464
CAS No.: 848180-63-2
M. Wt: 367.72
InChI Key: CGRWNCKNPMRZLC-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a tetrazole ring and a trifluoromethyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-chloro-3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving the benzamide intermediate and sodium azide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and benzamide moiety.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the tetrazole ring or benzamide moiety.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Another related compound with similar structural features.

    4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: A derivative with potential analgesic properties.

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5O/c16-13-6-3-10(7-12(13)15(17,18)19)21-14(25)9-1-4-11(5-2-9)24-8-20-22-23-24/h1-8H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRWNCKNPMRZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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